Pomalidomide-amido-PEG3-C2-NH2 is a synthetic compound that merges the therapeutic properties of pomalidomide with a polyethylene glycol (PEG) linker. This compound is primarily utilized in the treatment of multiple myeloma and other malignancies, enhancing the solubility and bioavailability of pomalidomide, a drug known for its immunomodulatory effects. The full chemical name of this compound is N-(2-(2-(2-(2-Aminoethoxy)ethoxy)ethoxy)ethyl)-2-((2-(2,6-dioxopiperidin-3-yl)-1,3-dioxoisoindolin-4-yl)oxy)acetamide, with a molecular formula of C23H30N4O9 and a molecular weight of 506.51 g/mol .
Pomalidomide-amido-PEG3-C2-NH2 is classified as an E3 ligase ligand-linker conjugate, specifically designed for use in Proteolysis Targeting Chimeras (PROTAC) technology. This classification underscores its role in targeted protein degradation, which is crucial for therapeutic applications in oncology .
The synthesis of pomalidomide-amido-PEG3-C2-NH2 typically involves several key steps:
These methods facilitate the development of compounds suitable for drug delivery systems and bioconjugation applications .
The molecular structure of pomalidomide-amido-PEG3-C2-NH2 features:
The compound's structural data indicates a complex arrangement conducive to its biological functions, particularly in targeting specific proteins for degradation .
Pomalidomide-amido-PEG3-C2-NH2 can undergo various chemical reactions, including:
These reactions are essential for modifying the compound for specific applications in drug development and targeted therapies .
Pomalidomide-amido-PEG3-C2-NH2 primarily exerts its effects through interaction with cereblon, a component of the E3 ubiquitin ligase complex. This interaction promotes the degradation of proteins such as Ikaros and Aiolos, which are critical in hematopoietic malignancies. The mechanism involves:
This mechanism enhances therapeutic efficacy while minimizing off-target effects commonly associated with traditional small-molecule drugs .
The physical and chemical properties of pomalidomide-amido-PEG3-C2-NH2 include:
These properties contribute to its effectiveness as a therapeutic agent in biochemical research and drug development .
Pomalidomide-amido-PEG3-C2-NH2 has several significant applications in scientific research:
The compound's ability to modulate immune responses and induce apoptosis in malignant cells makes it particularly valuable in therapeutic contexts .
Cereblon (CRBN), a substrate receptor of the CRL4 E3 ubiquitin ligase complex, is a linchpin in targeted protein degradation. Its recruitment is mediated by immunomodulatory imide drugs (IMiDs) like pomalidomide, which bind CRBN’s tri-Trp pocket (Trp380, Trp386, Trp400) and trigger neosubstrate ubiquitination [4] [8] [10]. This binding remodels the E3 ligase surface, enabling the recruitment of non-native substrates such as transcription factors (IKZF1/3) or disease-relevant proteins [2] [4]. The structural basis of this interaction involves:
Table 1: Key Structural Features of Cereblon Ligands
Ligand | CRBN Binding Affinity (Kd) | Key Interactions | Role in PROTACs |
---|---|---|---|
Thalidomide | ~250 µM | H-bonds with His378 | Limited use due to low potency |
Pomalidomide | 55–111 nM | Hydrophobic pocket engagement | Gold standard for CRBN recruitment |
Lenalidomide | ~100 nM | Similar to pomalidomide | Widely used in clinical degraders |
Pomalidomide-amido-PEG3-C2-NH2 exemplifies this mechanism. Its pomalidomide core binds CRBN, while the amino-terminated linker enables POI ligand conjugation, facilitating ubiquitination of diverse targets [3] [9].
Early PROTACs relied on peptide-based E3 recruiters with poor cell permeability. The discovery of small-molecule cereblon ligands (e.g., pomalidomide) revolutionized degrader design by enabling cell-permeable chimeras [4] [8]. Linker engineering emerged as a critical factor for optimizing ternary complex formation and degradation efficiency:
Table 2: Evolution of CRBN Ligand-Linker Conjugates
Generation | Linker Attributes | Example Conjugate | Degradation Efficiency (DC50) |
---|---|---|---|
First-gen | Alkyl chains (C2–C5) | Thalidomide-C5-NH2 | Micromolar range |
Second-gen | PEG-based spacers | Pomalidomide-PEG3-C2-NH2 | Low nanomolar (e.g., 30 nM for PTK2 degradation) |
Third-gen | Branched PEG/heteroatom | Pomalidomide-PEG4-azide | Improved tissue penetration |
Pomalidomide-amido-PEG3-C2-NH2 (CAS: 2328070-52-4) represents a second-gen conjugate with a triethylene glycol linker and terminal amine. Its design addresses key challenges:
This architecture enabled degraders like BI-3663, which targets PTK2 in hepatocellular carcinoma with DC50 values of 30 nM across 11 cell lines [3].
CAS No.: 57236-36-9
CAS No.: 2454-11-7
CAS No.: 99593-25-6
CAS No.: 60755-86-4
CAS No.: